molecular formula C12H10FNO B1314555 4-(3-Fluoro-4-methoxyphenyl)pyridine CAS No. 881419-06-3

4-(3-Fluoro-4-methoxyphenyl)pyridine

Cat. No. B1314555
M. Wt: 203.21 g/mol
InChI Key: SSQRKGMAMVYKQY-UHFFFAOYSA-N
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Description

“4-(3-Fluoro-4-methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H10FNO . It has gained significant attention in the scientific community due to its potential.


Synthesis Analysis

The synthesis of “4-(3-Fluoro-4-methoxyphenyl)pyridine” and similar compounds is a topic of interest in the scientific community. For instance, a new series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety of pharmacological significance has been synthesized through a multistep reaction .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluoro-4-methoxyphenyl)pyridine” is characterized by the presence of a pyridine ring, a fluoro group, and a methoxyphenyl group . The structure and biological activity relationship of similar compounds showed that the presence of 3-fluoro-4-methoxyphenyl group and biologically active groups attached to the 1,3,4-oxadiazole ring is responsible for good antimicrobial activity .

Scientific Research Applications

Fluorescent Sensor Development

4-(3-Fluoro-4-methoxyphenyl)pyridine and its derivatives have been explored in the development of novel fluorescent sensors. For instance, Darabi et al. (2016) synthesized 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5′,4′-e]pyridine) as a fluorescent sensor, demonstrating 'turn-off' responses to Cu2+ and Fe3+ ions and a ratiometric response to H+ ions. This suggests potential applications in detecting water pollution by these ions (Darabi et al., 2016).

Antimicrobial Activity

Pyrazoline and cyanopyridine derivatives of 4-(3-Fluoro-4-methoxyphenyl)pyridine have been studied for their antimicrobial activities. Dangar et al. (2014) focused on pyrazoline derivatives and their significant antimicrobial effects, highlighting the broad therapeutic potential of these compounds (Dangar et al., 2014).

Kinase Inhibitor Development

The compound has been investigated as a selective and orally efficacious inhibitor of the Met kinase superfamily. Schroeder et al. (2009) identified analogs of 4-(3-Fluoro-4-methoxyphenyl)pyridine as potent Met kinase inhibitors, showing promise for tumor treatment and progressing into phase I clinical trials (Schroeder et al., 2009).

Zn2+ Detection

Hagimori et al. (2011) developed a small molecular weight fluorescent probe for detecting Zn2+ based on the pyridine-pyridone scaffold, including 4-(3-Fluoro-4-methoxyphenyl)pyridine derivatives. This highlights its application in chelation enhanced fluorescence detection of Zn2+ (Hagimori et al., 2011).

Docking and QSAR Studies

Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies on derivatives, including 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, to analyze orientations and active conformations of c-Met kinase inhibitors, underlining the compound's relevance in drug discovery (Caballero et al., 2011).

Alzheimer's Disease Research

Kepe et al. (2006) utilized a derivative of 4-(3-Fluoro-4-methoxyphenyl)pyridine, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, in PET imaging for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. This indicates its significant role in neuroimaging and understanding neurological disorders (Kepe et al., 2006).

Antitubercular and Antibacterial Activities

Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including 4-(3-Fluoro-4-methoxyphenyl)pyridine, which showed potent antitubercular and antibacterial activities. This suggests its potential in developing new treatments against tuberculosis and bacterial infections (Bodige et al., 2019).

Photophysical Studies for Intramolecular Processes

Behera et al. (2015) studied the photophysical characteristics of derivatives including 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine, exploring the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. This research contributes to our understanding of the photophysical behaviors of these compounds (Behera et al., 2015).

PET Imaging of Serotonin Receptors

Choi et al. (2015) conducted PET studies using 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) derived from 4-(3-Fluoro-4-methoxyphenyl)pyridine, for quantification of 5-HT1A receptors in humans, highlighting its importance in neuroscience research (Choi et al., 2015).

Deprotometalation and Regioselectivity Studies

Hedidi et al. (2016) explored the deprotometalation of methoxy- and fluoro-pyridines, including derivatives of 4-(3-Fluoro-4-methoxyphenyl)pyridine, providing insights into the regioselectivity of these compounds in chemical reactions. This research aids in understanding the chemical behavior of these compounds (Hedidi et al., 2016).

Development as Fluorescent pH Sensors

Hu et al. (2013) synthesized triphenylamine derivatives functionalized with 4-(3-Fluoro-4-methoxyphenyl)pyridine, which presented pH-dependent absorptions and emissions. These compounds were suggested as potential pH sensors (Hu et al., 2013).

Future Directions

The future directions for “4-(3-Fluoro-4-methoxyphenyl)pyridine” could involve further exploration of its synthesis, characterization, and potential applications. The interest toward the development of fluorinated chemicals has been steadily increased . Therefore, it is expected that many novel applications of “4-(3-Fluoro-4-methoxyphenyl)pyridine” will be discovered in the future.

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQRKGMAMVYKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470805
Record name 4-(3-Fluoro-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxyphenyl)pyridine

CAS RN

881419-06-3
Record name 4-(3-Fluoro-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Josa-Culleré, KS Madden, TJ Cogswell… - Journal of Medicinal …, 2021 - ACS Publications
Induction of differentiation is a promising therapeutic strategy against acute myeloid leukemia. However, current differentiation therapies are effective only to specific patient populations. …
Number of citations: 5 pubs.acs.org

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